BenchChemオンラインストアへようこそ!

Methyl 4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidin-4-yl)oxy)benzoate

Medicinal chemistry SAR Lipophilicity

Methyl 4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidin-4-yl)oxy)benzoate (CAS 325954-74-3) is a heterocyclic compound built on a 2-phenylpyrimidine core substituted at the 6-position with a 3,5-dimethyl-1H-pyrazol-1-yl moiety and at the 4-position with a methyl benzoate group via an ether linkage. Its molecular formula is C23H20N4O3 with a molecular weight of 400.43 g/mol.

Molecular Formula C23H20N4O3
Molecular Weight 400.4 g/mol
Cat. No. B3742637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidin-4-yl)oxy)benzoate
Molecular FormulaC23H20N4O3
Molecular Weight400.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=C(C=C4)C(=O)OC)C
InChIInChI=1S/C23H20N4O3/c1-15-13-16(2)27(26-15)20-14-21(25-22(24-20)17-7-5-4-6-8-17)30-19-11-9-18(10-12-19)23(28)29-3/h4-14H,1-3H3
InChIKeyULLCTEBZQBCESH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidin-4-yl)oxy)benzoate – Structural Identity and Core Scaffold


Methyl 4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidin-4-yl)oxy)benzoate (CAS 325954-74-3) is a heterocyclic compound built on a 2-phenylpyrimidine core substituted at the 6-position with a 3,5-dimethyl-1H-pyrazol-1-yl moiety and at the 4-position with a methyl benzoate group via an ether linkage . Its molecular formula is C23H20N4O3 with a molecular weight of 400.43 g/mol . The compound belongs to the pyrazolyl-pyrimidine class, a privileged scaffold in medicinal chemistry with reported activity across antifungal CYP51 inhibition [1], MALT1 protease inhibition, and adenosine receptor modulation.

Why In-Class Pyrazolyl-Pyrimidine Analogs Cannot Substitute Methyl 4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidin-4-yl)oxy)benzoate


Pyrazolyl-pyrimidine derivatives exhibit pronounced structure-activity relationship (SAR) sensitivity at both the pyrimidine 2-position and the 4-position ether linkage. The 2-phenyl substituent present in the target compound is absent in the commercially common des-phenyl analog (CAS 413620-32-3), a deletion that eliminates a key hydrophobic pharmacophoric element demonstrated to be critical for CYP51 target engagement and antifungal potency in 2-phenylpyrimidine series [1]. Furthermore, related scaffolds show divergent receptor selectivity: the N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenylpyrimidin-4-yl]acetamide analog displays an adenosine A2A Ki of 87 nM versus A1 Ki of 290 nM [2], indicating that even minor 4-position modifications reshape selectivity profiles. Generic substitution without accounting for these positional SAR effects risks loss of target activity, altered selectivity, and irreproducible biological outcomes.

Quantitative Differentiation Evidence for Methyl 4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidin-4-yl)oxy)benzoate Against Closest Analogs


2-Phenyl Substituent: Molecular Weight and Lipophilicity Advantage Over Des-Phenyl Analog

The target compound (CAS 325954-74-3) incorporates a 2-phenyl group on the pyrimidine ring that is absent in the closest commercially available analog Methyl 4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)benzoate (CAS 413620-32-3) . This structural difference results in a molecular weight increase from 324.33 to 400.43 g/mol and a formula change from C17H16N4O3 to C23H20N4O3 . The 2-phenyl substituent has been demonstrated in a related 2-phenylpyrimidine series to be essential for CYP51 inhibition and antifungal activity, with compound C6 showing MIC values significantly superior to fluconazole against seven clinically susceptible fungal strains [1].

Medicinal chemistry SAR Lipophilicity

4-Position Benzoate Ester vs. Acetamide: Divergent Adenosine Receptor Selectivity in Scaffold Class

A close scaffold analog, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenylpyrimidin-4-yl]acetamide (CHEMBL487765), shares the same pyrazolyl-2-phenylpyrimidine core as the target compound but differs at the 4-position (acetamide vs. methyl benzoate ether). BindingDB data records a Ki of 87 nM at human adenosine A2A receptor and Ki of 290 nM at adenosine A1 receptor for this analog, yielding an A1/A2A selectivity ratio of 3.3-fold [1]. The target compound's 4-(methyl benzoate)oxy substituent introduces greater steric bulk and altered hydrogen-bonding character compared to the acetamide, predicted to further modulate adenosine receptor subtype selectivity and CYP51 binding interactions.

GPCR Adenosine receptor Selectivity

Absence of 5-Amino Group: Avoiding Hydrogen-Bond Donor Interference Relative to 5-Amino Analog

The target compound lacks the 5-amino substituent present in the analog Methyl 4-((5-amino-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)benzoate (CAS 887996-61-4) . The 5-amino group in the comparator adds a hydrogen-bond donor (HBD) to the pyrimidine core, increasing the HBD count and molecular weight (339.35 vs. 400.43 g/mol for target) . In drug design, each additional HBD correlates with reduced passive membrane permeability and potentially altered CYP450-mediated metabolism. The target compound's absence of the 5-amino group yields a lower HBD count, forecasting superior permeability and metabolic stability relative to the 5-amino analog.

Drug design Permeability Metabolic stability

Quality Control: Certified Purity and Batch Analysis Documentation from Bidepharm

The target compound is supplied by Bidepharm (Product BD00802758) with a standard purity specification of 97% and includes batch-specific QC documentation (NMR, HPLC, GC) . This contrasts with the des-phenyl analog (CAS 413620-32-3) available from multiple vendors at varying purity grades (95% from Combi-Blocks, 97% from Macklin, NLT 98% from MolCore) . The availability of authenticated batch analysis for the target compound reduces procurement risk and ensures reproducibility in biological assays, which is particularly critical given the compound's complex heterocyclic structure.

Quality control Procurement Batch consistency

Recommended Application Scenarios for Methyl 4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidin-4-yl)oxy)benzoate Based on Evidence


Antifungal Drug Discovery – CYP51 Inhibitor Lead Optimization

The 2-phenylpyrimidine scaffold has been validated as a novel structural type of CYP51 inhibitor with in vitro antifungal efficacy superior to fluconazole against seven clinically susceptible strains [1]. The target compound's 2-phenyl group is essential for this activity profile, and the 4-(methyl benzoate)oxy substituent offers a modifiable ester handle for prodrug design or further SAR exploration to improve metabolic stability, as demonstrated in the C6 compound series [1].

GPCR Pharmacology – Adenosine Receptor Subtype Selectivity Screening

The pyrazolyl-2-phenylpyrimidine core exhibits measurable adenosine receptor binding: the 4-acetamide analog shows A2A Ki = 87 nM and 3.3-fold selectivity over A1 [2]. The target compound's distinct 4-position benzoate ether substituent is predicted to alter this selectivity profile, making it a valuable probe for SAR studies aimed at dissecting the structural determinants of adenosine receptor subtype preference [2].

Kinase and Protease Inhibitor Scaffold-Hopping Programs

Pyrazolopyrimidine derivatives are established MALT1 protease inhibitors with reported allosteric inhibition and in vivo efficacy in lymphoma models [3]. The target compound, as a pyrazolyl-pyrimidine (non-fused) variant with a 2-phenyl appendage, provides a scaffold-hopping opportunity to explore MALT1 inhibition with potentially differentiated physicochemical properties, including lower HBD count relative to 5-amino analogs .

Organometallic Chemistry – Tridentate Ligand Design

2-Phenylpyrimidines with pendant pyrazole donors have been investigated as ligands for cyclopalladation, where 4,6-bis(pyrazol-1-yl)-2-phenylpyrimidine undergoes monocyclopalladation [4]. The target compound's 4-position methyl benzoate ether linkage introduces a distinct coordination environment compared to directly N-linked pyrazole analogs, offering new possibilities for designing tridentate N,N,O-donor ligands for transition metal catalysis [4].

Quote Request

Request a Quote for Methyl 4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidin-4-yl)oxy)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.